7-Deoxyloganic acid

Enzyme kinetics Iridoid biosynthesis Methyltransferase

Researchers studying secologanin biosynthesis often encounter substrate specificity bottlenecks; generic iridoid glycosides cannot substitute for authentic 7-deoxyloganic acid due to strict enzymatic recognition requirements. As the obligate 7DLH substrate and non-substrate for LAMT, this compound uniquely enables bifurcation flux analysis and CYP450 engineering. • Obligate 7DLH substrate for secologanin pathway flux control (TIA yield optimization) • Specificity probe: not methylated by LAMT, defining minimal substrate requirements • Validated for NPF transporter assays (CrNPF2.4/2.5/2.6) in Xenopus oocytes • Parent scaffold for anti-inflammatory SAR studies (Nrf2/HO-1 activation)

Molecular Formula C16H24O9
Molecular Weight 360.36 g/mol
CAS No. 22487-36-1
Cat. No. B1227630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deoxyloganic acid
CAS22487-36-1
Synonyms1,5,9-epi-deoxyloganic acid
1,5,9-epideoxyloganic acid
Molecular FormulaC16H24O9
Molecular Weight360.36 g/mol
Structural Identifiers
SMILESCC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7+,9+,10+,11+,12-,13+,15-,16-/m0/s1
InChIKeyDSXFHNSGLYXPNG-KSHGEEOTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Deoxyloganic Acid (CAS 22487-36-1) for Biosynthetic and Pharmacological Research: Procurement Guide


7-Deoxyloganic acid (CAS 22487-36-1) is an iridoid monoterpene glycoside with molecular formula C16H24O9 and molecular weight 360.36 g/mol . It functions as a key biosynthetic intermediate in the secologanin pathway, serving as the direct precursor to loganic acid via hydroxylation by cytochrome P450 enzymes (7-deoxyloganic acid hydroxylase, 7DLH) [1]. The compound is characterized structurally as a cyclopentapyran substituted at positions 1 and 7 by beta-D-glucosyloxy and methyl groups respectively, with the (1S,4aS,7S,7aR) stereochemistry defining its specific conformation .

Biosynthetic intermediate studies in secologanin pathway
Key node for P450 hydroxylation and flux analysis
Enzyme specificity probe for methyltransferases and CYP72A enzymes
Requires authentic standard for structural selectivity mapping
Transporter substrate profiling in plant specialized metabolism
Validated uptake by CrNPF2.4/2.5/2.6 in oocyte models

Why Generic Iridoid Glycosides Cannot Substitute for 7-Deoxyloganic Acid in Specialized Research


Generic substitution of 7-deoxyloganic acid with structurally related iridoid glycosides such as loganic acid, loganin, or geniposidic acid is not scientifically valid due to fundamental differences in enzymatic substrate specificity and metabolic pathway positioning. Unlike its hydroxylated derivative loganic acid, 7-deoxyloganic acid lacks the C-7 hydroxyl group, which critically determines its distinct substrate recognition profile: 7-deoxyloganic acid is not accepted as a substrate by loganic acid methyltransferase, whereas loganic acid and secologanic acid are efficiently methylated [1]. Furthermore, the compound occupies a specific, non-redundant position in the secologanin biosynthetic pathway as the obligate substrate for 7DLH-mediated hydroxylation, a reaction that cannot be bypassed by substituting downstream intermediates [2]. These mechanistic distinctions render in-class substitution inappropriate for studies requiring precise interrogation of iridoid biosynthesis or pathway engineering.

Target 7-Deoxyloganic acid lacks C-7 hydroxyl; not methylated by loganic acid methyltransferase.
Substitute Loganic acid is a downstream product; cannot bypass 7DLH-mediated hydroxylation step.
Substitute Loganin/Geniposidic acid occupy different pathway positions; enzymatic recognition profiles may not transfer.

Quantitative Differentiation of 7-Deoxyloganic Acid from Iridoid Analogs: Head-to-Head Evidence


Enzymatic Substrate Specificity: 7-Deoxyloganic Acid vs. Loganic Acid and Secologanic Acid in Methyltransferase Assays

In substrate specificity studies of S-adenosyl-L-methionine:loganic acid methyltransferase from Vinca rosea, 7-deoxyloganic acid exhibited no detectable methylation activity under assay conditions where loganic acid and secologanic acid were efficiently methylated [1]. The enzyme's apparent Km for loganic acid was 12.5 mM, while 7-deoxyloganic acid, along with 7-epiloganic acid and geniposidic acid, showed no significant methylation [1].

Methyltransferase specificity
Head-to-head
No significant methylation detected
vs. Loganic acid Km = 12.5 mM
Supports structural selectivity mapping for pathway enzymes
Assay context: partially purified methyltransferase from Vinca rosea
Enzyme kinetics Iridoid biosynthesis Methyltransferase Substrate specificity Loganin pathway

CYP450 Enzyme Functional Divergence: Monofunctional 7DLH (7-Deoxyloganic Acid Hydroxylase) vs. Bifunctional SLAS in Camptotheca

In Camptotheca acuminata, CYP72A729 functions as a monofunctional 7-deoxyloganic acid hydroxylase (7DLH) capable only of hydroxylating 7-deoxyloganic acid to form loganic acid, whereas CYP72A564 (SLAS) is a bifunctional enzyme capable of both 7-deoxyloganic acid hydroxylation and subsequent C-C bond scission of loganic acid and loganin [1]. Mutagenesis studies identified specific residues that differentiate these activities: Lys128His in 7DLH increases hydroxylation of 7-deoxyloganic acid; His132Lys in SLAS decreases hydroxylation; Asp332Glu in 7DLH increases hydroxylation; and Glu335Asp in SLAS completely eliminates both activities [1].

CYP72A enzyme divergence
Head-to-head
7DLH (CYP72A729): Monofunctional hydroxylase
vs. SLAS (CYP72A564): Bifunctional, also catalyzes C-C bond scission
Distinct catalytic scopes support enzyme engineering studies
Assay context: recombinant enzymes in yeast microsomes
Cytochrome P450 Terpene indole alkaloids Enzyme engineering Catalytic specificity Camptotheca acuminata

Transporter Specificity Profiling: 7-Deoxyloganic Acid Transport by CrNPF2.4, CrNPF2.5, and CrNPF2.6 in Xenopus Oocytes

Screening of Catharanthus roseus NPF (Nitrate Transporter 1/Peptide Transporter Family) orthologs in Xenopus oocytes identified three transporters—CrNPF2.4, CrNPF2.5, and CrNPF2.6—capable of importing 7-deoxyloganic acid, loganic acid, loganin, and secologanin [1]. This broad substrate recognition contrasts with the enzymatic specificity profiles described above, indicating that while these iridoid glucosides share transport mechanisms, their metabolic fates diverge sharply based on enzyme-substrate interactions.

Transporter profiling
Head-to-head
Imported by CrNPF2.4, CrNPF2.5, CrNPF2.6
Shared transport with loganic acid, loganin, secologanin
Reported transport overlap supports spatial pathway studies
Assay context: Xenopus oocyte voltage clamp and uptake assays
Membrane transport NPF transporters Iridoid glucosides Catharanthus roseus Xenopus oocyte assay

Pharmacological Activity of 8-Epi-7-Deoxyloganic Acid: Anti-Inflammatory Efficacy in LPS-Stimulated Macrophages and Carrageenan-Induced Paw Edema Model

8-Epi-7-deoxyloganic acid (DLA), the C-8 epimer of 7-deoxyloganic acid, demonstrated significant anti-inflammatory activity in both in vitro and in vivo models [1]. In LPS-stimulated RAW 264.7 macrophages, DLA suppressed reactive oxygen species (ROS) and nitric oxide (NO) generation through upregulation of heme oxygenase-1 (HO-1) via Nrf2 activation, and inhibited MAPK and NF-κB pathways, leading to decreased production of TNF-α, IL-1β, IL-6, and MCP-1 [1]. In the carrageenan-induced mouse paw edema model, DLA exhibited in vivo anti-inflammatory efficacy [1].

8-Epimer anti-inflammatory activity
Class-level inference
8-Epi-7-deoxyloganic acid activates Nrf2/HO-1; suppresses MAPK/NF-κB in LPS-stimulated macrophages. Reported paw edema model response.
Scaffold supports pathway-response context for SAR studies
Data to verify: activity of parent 7-deoxyloganic acid scaffold
Anti-inflammatory Nrf2/HO-1 pathway MAPK/NF-κB signaling Oxidative stress Iridoid pharmacology

HPTLC Standardization: 8-Epi-7-Deoxyloganic Acid as a Quantitative Marker in Nepeta deflersiana Extracts

A validated HPTLC method was developed for the simultaneous quantification of 8-epi-7-deoxyloganic acid and ursolic acid in different fractions of Nepeta deflersiana aerial parts [1]. The method employed chloroform, methanol, and formic acid (8.9:0.8:0.3, v/v/v) as the mobile phase, with detection at λmax = 515 nm [1]. 8-Epi-7-deoxyloganic acid exhibited an Rf value of 0.07 under these conditions and was quantified at 800 ng/spot for standard calibration [1].

HPTLC standardization
Supporting
8-Epi-7-deoxyloganic acid Rf = 0.07; λmax = 515 nm; calibration 800 ng/spot
Validated method context for botanical extract standardization
Nepeta deflersiana extract; silica gel HPTLC
HPTLC Quality control Standardization Phytochemical analysis Nepeta deflersiana

Targeted Application Scenarios for 7-Deoxyloganic Acid in Research and Industry


Metabolic Engineering of Terpene Indole Alkaloid (TIA) Biosynthesis

7-Deoxyloganic acid is the essential substrate for characterizing and engineering cytochrome P450 enzymes (7DLH and SLAS) that control flux through the secologanin pathway [1]. Researchers aiming to increase TIA yields in heterologous systems (e.g., yeast, Nicotiana benthamiana) require authentic 7-deoxyloganic acid to assess enzyme activity, optimize reaction conditions, and validate engineered variants with enhanced catalytic efficiency. The compound's position at a critical pathway bifurcation—upstream of both methylated and unmethylated branches—makes it indispensable for comparative flux analysis between species such as Catharanthus roseus and Camptotheca acuminata [1].

Substrate Specificity Profiling of Iridoid-Modifying Enzymes

The demonstrated inability of 7-deoxyloganic acid to serve as a substrate for loganic acid methyltransferase, despite being structurally similar to loganic acid, establishes its utility as a specificity probe [2]. Researchers investigating the structure-function relationships of iridoid-modifying enzymes can employ 7-deoxyloganic acid alongside loganic acid, secologanic acid, and related analogs to map substrate recognition determinants. This is particularly valuable for identifying the minimal structural features required for enzyme-substrate binding and catalysis in the loganin biosynthetic pathway.

Intercellular Transport Studies in Plant Specialized Metabolism

The identification of CrNPF2.4, CrNPF2.5, and CrNPF2.6 as transporters capable of importing 7-deoxyloganic acid into Xenopus oocytes provides a validated experimental framework for studying intercellular metabolite trafficking [3]. 7-Deoxyloganic acid can be employed as a tracer or competitive substrate in transport assays to elucidate the spatial organization of secologanin biosynthesis, including the proposed shuttling of intermediates between internal phloem-associated parenchyma (IPAP) and epidermal cells in Catharanthus roseus [3].

Pharmacological Structure-Activity Relationship (SAR) Studies of Iridoid Scaffolds

The demonstrated anti-inflammatory activity of 8-epi-7-deoxyloganic acid through Nrf2/HO-1 activation and MAPK/NF-κB suppression establishes the 7-deoxyloganic acid scaffold as a pharmacologically relevant chemotype [4]. 7-Deoxyloganic acid itself serves as the parent scaffold for synthesizing epimeric derivatives (e.g., 8-epi-7-deoxyloganic acid) and other structural analogs. Procurement of high-purity 7-deoxyloganic acid enables systematic SAR studies aimed at optimizing anti-inflammatory, antioxidant, or other bioactivities associated with the iridoid glycoside core structure [4].

Application
Selection Property
Validation Focus
TIA metabolic engineering
Pathway-specific P450 substrate authenticity
Hydroxylation efficiency and flux analysis in heterologous hosts
Enzyme specificity profiling
Structural selectivity probe for methyltransferases
Minimal recognition features for substrate binding and catalysis
Intercellular transport studies
Validated NPF transporter substrate
Spatial pathway organization via IPAP-to-epidermis trafficking
Iridoid scaffold SAR
Parent chemotype for epimeric derivative synthesis
Nrf2/HO-1 and MAPK/NF-κB pathway-response interpretation

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31 linked technical documents
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